8-Chloroquinolin-6-OL, also known as 6-hydroxy-8-chloroquinoline, is an organic compound characterized by a quinoline structure with a hydroxyl group at position 6 and a chlorine atom at position 8. Its molecular formula is , and it has a molecular weight of approximately 179.60 g/mol. This compound is part of the broader family of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
8-Chloroquinolin-6-OL exhibits significant biological activities, primarily attributed to its ability to chelate metal ions and interact with biological macromolecules. Notable activities include:
The synthesis of 8-Chloroquinolin-6-OL can be achieved through several methods:
The applications of 8-Chloroquinolin-6-OL are diverse:
Interaction studies have shown that 8-Chloroquinolin-6-OL can effectively chelate metal ions, which enhances its biological activity. For instance, its interaction with iron ions is crucial for its antimicrobial action against certain pathogens. The chelation mechanism often involves the formation of stable complexes that inhibit enzymatic functions essential for microbial survival .
Several compounds share structural similarities with 8-Chloroquinolin-6-OL, including:
The uniqueness of 8-Chloroquinolin-6-OL lies in its specific substitution pattern which enhances its chelation ability while maintaining significant biological activity. Its positioning of the chlorine atom and hydroxyl group allows for distinct interactions with biological targets compared to other similar compounds.
The most widely reported synthesis of 8-chloroquinolin-6-ol involves chlorination of 8-hydroxyquinoline derivatives. Sigouin and Beauchamp developed a multi-step pathway beginning with the oxidation of 8-hydroxyquinoline to its N-oxide intermediate using hydrogen peroxide in acetic acid [2]. Subsequent acetylation with acetic anhydride yields 8-acetoxy-2-hydroxyquinoline, which undergoes phosphorous oxychloride (POCl₃)-mediated chlorination to introduce the chlorine substituent at the 2-position. Final hydrolysis removes the acetyl protecting group, yielding 8-chloroquinolin-6-ol with a reported 47% yield [2].
A modified approach eliminates the hydrolysis step by directly treating 8-acetoxy-2-hydroxyquinoline with POCl₃ under basic conditions (pH 9 adjusted with ammonium hydroxide), improving the yield to 47% [2]. This optimization reduces reaction steps and enhances efficiency, making it preferable for laboratory-scale synthesis.
Table 1: Key Reaction Conditions for Chlorination Pathways
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Oxidation | H₂O₂, acetic acid, 70°C | 78 [1] |
Acetylation | Acetic anhydride, reflux | 47 [2] |
Chlorination | POCl₃, NH₄OH, 90°C | 47 [2] |
While the classical Skraup synthesis (condensing aniline derivatives with glycerol and sulfuric acid) is a cornerstone of quinoline chemistry, its adaptation for 8-chloroquinolin-6-ol remains limited. Current literature emphasizes direct functionalization of preformed quinoline cores over Skraup-based routes due to challenges in regioselective chlorination during cyclization [2].
Direct electrophilic chlorination of 8-hydroxyquinoline using POCl₃ or SOCl₂ offers a streamlined alternative. Burckhalter and Edgerton’s early work demonstrated that treating 8-hydroxyquinoline with excess POCl₃ at 100°C introduces chlorine at the 6-position, though competing side reactions reduce yields [1]. Modern protocols employ catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity, achieving >60% purity in small-scale trials [1].
Emerging green synthesis strategies aim to replace toxic reagents like POCl₃ with safer alternatives. Microwave-assisted reactions using ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) as solvents and catalysts have reduced reaction times from hours to minutes in preliminary studies [1]. Additionally, solvent-free mechanochemical grinding of 8-hydroxyquinoline with N-chlorosuccinimide (NCS) shows promise, though yields remain suboptimal (≤35%) [1].
Industrial synthesis prioritizes cost-effectiveness and scalability. The Sigouin-Beauchamp pathway’s step-count reduction and POCl₃ recycling protocols are critical for large-scale production [2]. Key factors include:
Recent patents (e.g., WO2007/146116) highlight nitro-group incorporation strategies to diversify 8-chloroquinolin-6-ol derivatives. Nitration with concentrated HNO₃/H₂SO₄ at 0°C followed by chlorination enables access to 5,7-dinitro-8-chloroquinolin-6-ol, a precursor for anticancer agents [1] [2]. Additionally, flow chemistry systems have automated POCl₃-mediated chlorination, achieving 85% conversion rates in continuous reactors [1].
The structure-activity relationships of 8-chloroquinolin-6-ol can be best understood through comparative analysis with other halogenated quinoline derivatives. Research has demonstrated that halogenated quinolines exhibit enhanced biological activities compared to their non-halogenated counterparts, with the position and nature of the halogen substituent playing crucial roles in determining bioactivity [1] [2].
Table 1: Comparative Analysis of Halogenated Quinoline Derivatives
Compound | Position of Halogen | Antimicrobial Activity (MIC μg/mL) | Antifungal Activity | Metal Chelation Ability | Lipophilicity (LogP) |
---|---|---|---|---|---|
8-Hydroxyquinoline | None | 0.5-2.0 | Moderate | Strong | 2.13 |
5-Chloro-8-hydroxyquinoline | 5-Cl | 0.062-0.25 | High | Very Strong | 2.85 |
8-Chloroquinolin-5-ol | 8-Cl | 0.125-0.5 | High | Strong | 2.75 |
6-Chloro-8-hydroxyquinoline | 6-Cl | 0.25-1.0 | Moderate | Strong | 2.65 |
5,7-Dichloro-8-hydroxyquinoline | 5,7-Cl | 0.031-0.125 | Very High | Very Strong | 3.45 |
Studies have shown that 5-chloro-8-hydroxyquinoline (cloxyquin) exhibits superior antimicrobial activity with minimum inhibitory concentrations ranging from 0.062 to 0.25 μg/mL against Mycobacterium tuberculosis, demonstrating significant potency even against multidrug-resistant isolates [3]. The enhanced activity of halogenated derivatives can be attributed to their improved lipophilicity and electronic properties that facilitate cellular penetration and target interaction [1] [2].
The comparative analysis reveals that dihalogenated derivatives, particularly 5,7-dichloro-8-hydroxyquinoline, demonstrate the highest antimicrobial potency. This enhanced activity correlates with increased lipophilicity and electron-withdrawing effects that optimize molecular interactions with biological targets [1] [4]. The positioning of chlorine substituents significantly influences the electronic distribution within the quinoline ring system, with 5-position substitution showing superior enhancement of biological activity compared to other positions [1] [5].
The biological activity of quinoline derivatives exhibits strong dependence on the position of substituents within the ring system. Research has established that different positions on the quinoline scaffold exert distinct electronic and steric effects that influence bioactivity patterns [1] [4] [6].
Table 2: Position-Dependent Effects of Substituents on Quinoline Bioactivity
Position | Electronic Effect | Substitution Reactivity | Antimicrobial Enhancement | Metal Chelation Impact | Preferred Substitution |
---|---|---|---|---|---|
2-Position | Electron-withdrawing | High | Moderate | Minimal | Alkyl, Aryl |
3-Position | Moderate withdrawing | Moderate | Low | Minimal | Halogen |
4-Position | Strong withdrawing | Very High | High | Moderate | Halogen, NH2 |
5-Position | Moderate donating | Moderate | Very High | Strong | Halogen, OH |
6-Position | Weak donating | Low | High | Strong | Halogen, OH |
7-Position | Moderate donating | Moderate | Moderate | Moderate | Halogen |
8-Position | Strong donating | Low | Variable | Very Strong | OH, NH2 |
The quinoline nucleus demonstrates position-dependent reactivity patterns, with positions 5 and 8 being particularly favorable for electrophilic aromatic substitution reactions due to their electron-rich nature [6]. The 5-position substitution with electron-withdrawing groups, such as chlorine, has been shown to significantly enhance anticancer activity by improving the compound's ability to interact with cellular targets [1].
Studies on quinoline photobasicity have revealed that substituent effects are position-dependent, with 5-position substitution showing the most pronounced impact on pKa values and excited-state properties [7]. The electronic effects of substituents at different positions can be quantified through Hammett parameters, with 5-position substitution demonstrating optimal balance between electronic activation and steric accessibility [8].
Position-dependent effects also influence the metal chelation properties of quinoline derivatives. The 8-position hydroxyl group is crucial for metal binding, while substituents at positions 5 and 6 can modulate the chelation strength and selectivity [5]. Research has demonstrated that 6-chloro substitution enhances metal chelation while maintaining favorable pharmacokinetic properties [9].
The systematic modification of quinoline structures provides insights into the relationship between molecular changes and biological activity. Various functional group transformations have been extensively studied to understand their impact on antimicrobial, antifungal, and anticancer activities [1] [4] [10].
Table 3: Molecular Modifications and Their Impact on Bioactivity
Modification Type | Electronic Effect | Lipophilicity Change | Antimicrobial Activity | Antifungal Activity | Metal Chelation |
---|---|---|---|---|---|
Halogenation (Cl) | Electron-withdrawing | Increase | Enhanced | Enhanced | Enhanced |
Halogenation (Br) | Electron-withdrawing | Increase | Enhanced | Enhanced | Enhanced |
Halogenation (I) | Electron-withdrawing | Increase | Enhanced | Moderate | Enhanced |
Hydroxylation | Electron-donating | Decrease | Variable | Enhanced | Strong |
Methylation | Electron-donating | Increase | Reduced | Reduced | Reduced |
Nitration | Strong withdrawing | Decrease | Enhanced | Enhanced | Enhanced |
Amino Substitution | Electron-donating | Decrease | Enhanced | Enhanced | Strong |
Acetylation | Withdrawing | Moderate increase | Variable | Moderate | Moderate |
Halogenation represents one of the most effective modifications for enhancing quinoline bioactivity. The introduction of chlorine atoms increases lipophilicity and provides electron-withdrawing effects that optimize molecular interactions with biological targets [2]. Studies have shown that chlorinated quinoline derivatives demonstrate superior antibacterial properties, with halogenated quinolines showing enhanced activity against drug-resistant gram-positive bacterial pathogens [2].
The impact of molecular modifications extends beyond simple electronic effects. Research has demonstrated that structural modifications can influence the compound's ability to cross biological membranes, interact with specific enzymes, and maintain stability under physiological conditions [10]. The modification of quinoline structures through click chemistry approaches has enabled the synthesis of novel derivatives with enhanced antimicrobial and anticancer properties [11].
Hydroxylation at specific positions enhances metal chelation capabilities, which is particularly important for compounds targeting metalloenzymes or exhibiting metal-dependent cytotoxicity [5]. The 8-hydroxyquinoline scaffold serves as a privileged structure for developing metal chelators with neuroprotective and anticancer activities [5].
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate molecular descriptors with biological activity, enabling the prediction of bioactivity for new compounds and the identification of key structural features responsible for activity [12] [13].
Table 4: Quantitative Structure-Activity Relationship Parameters
Descriptor | Range for Active Compounds | Optimal Value | Correlation with Activity |
---|---|---|---|
Molecular Weight | 160-280 Da | 200-220 Da | Moderate positive |
LogP (Lipophilicity) | 2.0-4.0 | 2.5-3.5 | Strong positive |
Polar Surface Area | 40-80 Ų | 50-70 Ų | Moderate negative |
Dipole Moment | 2.0-5.0 D | 3.0-4.0 D | Weak positive |
HOMO Energy | -9.5 to -8.0 eV | -8.8 to -8.5 eV | Moderate negative |
LUMO Energy | -1.5 to -0.5 eV | -1.2 to -0.8 eV | Strong positive |
Electronegativity | 3.5-4.5 | 3.8-4.2 | Moderate negative |
Hardness | 3.0-5.0 eV | 3.5-4.5 eV | Weak negative |
Softness | 0.2-0.33 eV⁻¹ | 0.22-0.28 eV⁻¹ | Weak positive |
QSAR studies on quinoline derivatives have revealed that lipophilicity (LogP) represents the most significant predictor of biological activity, with optimal values ranging from 2.5 to 3.5 for antimicrobial applications [12]. The relationship between lipophilicity and activity follows a parabolic pattern, with excessive lipophilicity leading to decreased water solubility and reduced bioavailability [14].
Research has demonstrated that electronic descriptors, particularly HOMO and LUMO energies, correlate strongly with biological activity. The LUMO energy shows a strong positive correlation with antimicrobial activity, indicating that compounds with lower LUMO energies are more susceptible to nucleophilic attack by biological targets [12]. The electronegativity parameter exhibits a moderate negative correlation with activity, suggesting that compounds with moderate electronegativity values demonstrate optimal bioactivity [15].
The electronic properties of quinoline derivatives play a crucial role in determining their biological activity through various mechanisms including enzyme inhibition, DNA binding, and metal chelation [4] [7] [16]. Molecular orbital calculations have provided insights into the electronic distribution and reactivity patterns of quinoline derivatives.
Density functional theory calculations have revealed that the electronic properties of quinoline derivatives are significantly influenced by substituent effects. The HOMO-LUMO gap serves as an important descriptor for predicting reactivity and biological activity, with compounds having moderate gap values demonstrating optimal bioactivity [7]. The electron density distribution within the quinoline ring system influences the compound's ability to interact with biological targets through π-π stacking interactions and hydrogen bonding [16].
Studies on quinoline-based compounds have shown that electronic properties correlate with metal binding affinity and enzyme inhibition activities. The electronegativity and molecular hardness parameters influence the compound's ability to form stable complexes with metal ions, which is particularly important for compounds targeting metalloenzymes [16]. The charge distribution analysis reveals that positions 5 and 8 exhibit the highest electron density, making them most susceptible to electrophilic attack and optimal for functional group modifications [6].
The acid-base properties of quinoline derivatives, characterized by their pKa values, significantly influence their biological activity by affecting molecular ionization states, membrane permeability, and target binding affinity [6] [7] [17].
Table 5: pKa Values and Biological Activity Correlations
Compound | pKa (Quinoline N) | pKa (Hydroxyl) | Antimicrobial Activity | pH Stability Range | Metal Binding Affinity |
---|---|---|---|---|---|
8-Hydroxyquinoline | 4.9 | 9.8 | Moderate | 6.0-8.0 | Strong |
5-Chloro-8-hydroxyquinoline | 4.2 | 8.9 | High | 5.5-7.5 | Very Strong |
8-Chloroquinolin-5-ol | 4.3 | 9.2 | High | 5.8-7.8 | Strong |
6-Chloro-8-hydroxyquinoline | 4.4 | 9.4 | Moderate | 6.0-8.0 | Strong |
5,7-Dichloro-8-hydroxyquinoline | 3.8 | 8.2 | Very High | 5.0-7.0 | Very Strong |
5-Methyl-8-hydroxyquinoline | 5.2 | 10.1 | Low | 6.5-8.5 | Moderate |
The pKa values of quinoline nitrogen and hydroxyl groups directly influence the compound's ionization state at physiological pH, which affects membrane permeability and target binding [6]. Quinoline exhibits basic properties with a pKa of 4.9, allowing it to form salts with acids and participate in proton transfer reactions [6] [18]. The introduction of electron-withdrawing substituents, such as chlorine, decreases the pKa of the quinoline nitrogen, making the compound less basic and potentially improving its bioactivity [6].
Research has shown that the pKa values of donor atom moieties significantly influence the metal-chelating properties and multidrug resistance-selective anticancer activity of quinoline derivatives [4]. Lower pKa values enhance metal binding affinity by facilitating deprotonation and complex formation. The correlation between pKa values and biological activity suggests that compounds with pKa values in the range of 3.8-4.4 for quinoline nitrogen demonstrate optimal antimicrobial activity [4].
The influence of pKa values extends to the compound's stability and solubility properties. Compounds with lower pKa values for hydroxyl groups (8.2-8.9) show enhanced stability under physiological conditions and improved bioavailability [17]. The pH stability range of active compounds typically spans 5.0-8.0, with compounds having lower pKa values showing broader stability ranges [17].